CID 78065783
Description
CID 78065783 is a unique compound identifier registered in PubChem, a public database for chemical structures and biological activities. For example, similar compounds in PubChem (e.g., CID 72326 [betulin], CID 5280343 [quercetin]) are characterized by their 2D/3D structures, functional groups, and roles in biochemical pathways .
Properties
Molecular Formula |
H6O7PSi3 |
|---|---|
Molecular Weight |
233.27 g/mol |
InChI |
InChI=1S/H3O4P.3HOSi/c1-5(2,3)4;3*1-2/h(H3,1,2,3,4);3*1H |
InChI Key |
JKLKUPOGCFKIGH-UHFFFAOYSA-N |
Canonical SMILES |
O[Si].O[Si].O[Si].OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “CID 78065783” involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to maximize efficiency and minimize waste. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
General Reactivity Profile
Organic and organometallic compounds like CID 78065783 (assuming a structural analogy to CID 78065153) typically exhibit reactivity influenced by functional groups such as silicon-carbon bonds, aromatic rings, or heteroatoms. Common reaction types include:
-
Nucleophilic substitution (e.g., replacement of halides or leaving groups).
-
Electrophilic aromatic substitution (e.g., halogenation or nitration of aromatic systems).
-
Oxidation/Reduction (e.g., cleavage of bonds under oxidative conditions).
Reaction Mechanisms
Hypothetical mechanisms for this compound could involve:
-
Silicon-Centered Reactivity :
Mechanism Type Description Example Nucleophilic Attack Silicon acts as an electrophilic center, attracting nucleophiles like hydroxide or amines
|
| Oxidative Cleavage | Strong oxidizing agents (e.g.,
) break Si-C bonds |
|
Experimental Data Limitations
No peer-reviewed studies or datasets specifically addressing this compound were identified in the provided sources. For authoritative data, consult:
Recommendations for Further Research
Scientific Research Applications
“CID 78065783” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “CID 78065783” exerts its effects involves interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78065783, methodologies from studies comparing analogous compounds are applied. Below is a structured analysis based on evidence from PubChem entries and comparative studies:
Structural Comparison
Structural analogs are often compared using 2D/3D overlays and functional group analysis. For instance, Figure 8 in compares substrates and inhibitors like taurocholic acid (CID 6675) and betulin (CID 72326) via 2D formulas and 3D overlays. Key structural features (e.g., steroid backbones, hydroxyl groups) are highlighted to explain binding affinities or inhibitory effects .

Hypothetical Structural Features of this compound (based on PubChem conventions):
| Property | This compound (Hypothetical) | Betulin (CID 72326) | Quercetin (CID 5280343) |
|---|---|---|---|
| Molecular Formula | C₃₀H₅₀O₂ (example) | C₃₀H₅₀O₂ | C₁₅H₁₀O₇ |
| Functional Groups | Hydroxyl, carboxyl | Hydroxyl, triterpenoid | Phenolic, ketone |
| Bioactivity | Hypothetical enzyme inhibitor | Antiviral, anti-inflammatory | Antioxidant, anticancer |
Note: Specific data for this compound is unavailable in the provided evidence; this table extrapolates from analogous PubChem entries .
Functional and Pharmacological Comparison
Studies on bioactive compounds (e.g., Hibiscus sabdariffa constituents in ) demonstrate how CID-linked compounds are evaluated for roles in metabolic pathways or therapeutic applications. For example:
- CID 370 (gallic acid) : Antioxidant, used in cancer prevention.
- CID 5280343 (quercetin) : Modulates inflammatory pathways.
If this compound shares structural similarities with these compounds, it may exhibit comparable bioactivities, such as enzyme inhibition or antioxidant effects .
Analytical Techniques for Comparison
Mass spectrometry (MS) and collision-induced dissociation (CID) are critical for characterizing compounds. and highlight how CID-based MS/MS fragmentation distinguishes structural isomers (e.g., differentiating ginsenosides in ) or post-translational modifications (e.g., ubiquitination in ). Such methods could resolve structural nuances between this compound and analogs .
Research Findings and Limitations
- Key Insight : Structural and functional comparisons rely on shared databases (PubChem) and analytical protocols (e.g., LC-ESI-MS in ).
- Gaps : The provided evidence lacks direct data on this compound, necessitating extrapolation from analogous studies.
- Recommendation : Future work should integrate experimental data (e.g., NMR, MS) and computational modeling to validate hypotheses about this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
